molecular formula C14H10F2O3 B6364845 2-(2,4-Difluorophenyl)-5-methoxybenzoic acid CAS No. 1184790-44-0

2-(2,4-Difluorophenyl)-5-methoxybenzoic acid

Cat. No.: B6364845
CAS No.: 1184790-44-0
M. Wt: 264.22 g/mol
InChI Key: XXPURBZCBQPINI-UHFFFAOYSA-N
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Description

2-(2,4-Difluorophenyl)-5-methoxybenzoic acid is an aromatic compound that features both fluorine and methoxy substituents on a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Difluorophenyl)-5-methoxybenzoic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between a boronic acid and an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate a variety of functional groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. The choice of solvents, catalysts, and purification methods are crucial for scaling up the production.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Difluorophenyl)-5-methoxybenzoic acid can undergo several types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

2-(2,4-Difluorophenyl)-5-methoxybenzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism by which 2-(2,4-Difluorophenyl)-5-methoxybenzoic acid exerts its effects is often related to its ability to interact with specific molecular targets. These interactions can involve binding to enzymes or receptors, thereby modulating their activity. The pathways involved may include inhibition of specific enzymes or activation of signaling cascades.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(2,4-Difluorophenyl)-5-methoxybenzoic acid apart from similar compounds is its unique combination of fluorine and methoxy groups on a benzoic acid core. This specific arrangement can result in distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(2,4-difluorophenyl)-5-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F2O3/c1-19-9-3-5-10(12(7-9)14(17)18)11-4-2-8(15)6-13(11)16/h2-7H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXPURBZCBQPINI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=C(C=C(C=C2)F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90681226
Record name 2',4'-Difluoro-4-methoxy[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90681226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1184790-44-0
Record name 2',4'-Difluoro-4-methoxy[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90681226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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